N-benzyl-2-(2-chlorophenoxy)-N-methylethanamine oxalate
Overview
Description
N-benzyl-2-(2-chlorophenoxy)-N-methylethanamine oxalate is a useful research compound. Its molecular formula is C18H20ClNO5 and its molecular weight is 365.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.1030004 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Detection and Quantification
One study describes the development of a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of a derivative similar to N-benzyl-2-(2-chlorophenoxy)-N-methylethanamine oxalate, highlighting its importance in toxicological analysis. The method was validated in a case of severe intoxication, emphasizing the compound's detectability in biological matrices (Poklis, J., et al., 2014).
Chemical Synthesis and Catalysis
Research in the field of chemical synthesis and catalysis has shown the utility of related compounds in facilitating various chemical reactions. For example, studies have explored the use of metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate for luminescence sensing and pesticide removal, demonstrating the compound's potential in environmental decontamination and sensing applications (Zhao, Y., et al., 2017).
Environmental Degradation
In environmental science, research has been conducted on the degradation of organic pollutants in aqueous media, utilizing processes like electro-Fenton and photoelectro-Fenton. These studies provide insights into the efficiency of such methods in mineralizing compounds, including those structurally related to this compound, highlighting their potential in treating contaminated water (Sirés, I., et al., 2007).
Antimicrobial Activity
New derivatives based on structures similar to this compound have been synthesized and evaluated for their antimicrobial activity against various microbial cells. Some compounds exhibited promising antibacterial and antifungal activities, indicating the potential of such chemical structures in developing new antimicrobial agents (Limban, C., et al., 2020).
Organic Chemistry and Material Science
Research in organic chemistry and material science has led to the synthesis and characterization of compounds with structures related to this compound, exploring their applications as corrosion inhibitors and in the synthesis of advanced materials. These studies shed light on the versatility and utility of such compounds in various scientific and industrial applications (Dagdag, O., et al., 2019).
Properties
IUPAC Name |
N-benzyl-2-(2-chlorophenoxy)-N-methylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.C2H2O4/c1-18(13-14-7-3-2-4-8-14)11-12-19-16-10-6-5-9-15(16)17;3-1(4)2(5)6/h2-10H,11-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFBBLLKWDFUJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1Cl)CC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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